N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butyramide
Description
Properties
IUPAC Name |
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-4-5-15(20)18-9-8-13-10-14-11(2)6-7-12(3)16(14)19-17(13)21/h6-7,10H,4-5,8-9H2,1-3H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVXEDCOJCANHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCC1=CC2=C(C=CC(=C2NC1=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butyramide typically involves the following steps:
Formation of the quinoline core: This can be achieved through the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol.
Introduction of the butyramide group: The quinoline derivative is then reacted with butyric anhydride or butyric acid in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous flow reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butyramide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating their activity.
Interacting with receptors: Affecting signal transduction pathways.
Modulating gene expression: Influencing the expression of specific genes involved in disease processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights a series of (S)-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)alkylamides (5a–5d) with varying alkyl chains (C4–C7) . Although these compounds differ in their core structure (sulfamoylphenyl-tetrahydrofuran vs. dihydroquinolinone), the comparison focuses on shared functional groups (amide linkages, alkyl chains) and their influence on key properties:
Impact of Alkyl Chain Length on Physical Properties
| Compound | Alkyl Chain Length | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| 5a | C4 (butyramide) | 180–182 | 51.0 |
| 5b | C5 (pentanamide) | 174–176 | 45.4 |
| 5c | C6 (hexanamide) | 142–143 | 48.3 |
| 5d | C7 (heptanamide) | 143–144 | 45.4 |
- Melting Points : Longer alkyl chains correlate with reduced melting points (e.g., 5a: 180–182°C vs. 5c: 142–143°C). This trend aligns with increased hydrophobicity and decreased crystalline packing efficiency in longer-chain analogs .
- Synthetic Yields : Yields remain consistent (~45–51%), suggesting minimal steric hindrance during acylation reactions despite chain elongation .
Spectroscopic Trends
- NMR Shifts : In 5a–5d, the methylene protons adjacent to the carbonyl group (δ ~2.35 ppm in $^1$H-NMR) show minimal variation, indicating similar electronic environments. However, terminal methyl groups (δ ~0.86–0.91 ppm) exhibit upfield shifts proportional to chain length .
- Mass Spectrometry : Molecular ion peaks ([M+H]$^+$) incrementally increase with chain length (5a: 327.4; 5d: 355.4), consistent with added methylene units .
Core Structure Differences
- Electron-Donating vs. In contrast, the sulfamoyl group in 5a–5d is electron-withdrawing, favoring polar interactions .
- Hydrogen-Bonding Capacity: The 2-oxo group in the dihydroquinolinone may participate in intramolecular hydrogen bonding, a feature absent in the tetrahydrofuran-derived analogs.
Biological Activity
N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butyramide is a compound belonging to the class of quinolones, characterized by its unique chemical structure and potential biological activities. This compound has garnered attention for its possible applications in pharmacology, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C25H24N2O3
- Molecular Weight : 400.478 g/mol
- CAS Number : 851406-40-1
Structure
The compound features a quinoline core with a butyramide side chain, contributing to its biological activity. The structural formula is represented as follows:
Antimicrobial Properties
Research indicates that quinolone derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 15 µg/mL |
| This compound | S. aureus | 10 µg/mL |
These results suggest that this compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
Preliminary studies have evaluated the anticancer potential of this compound using various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Case Study: In Vitro Analysis
In vitro assays were conducted on human lung cancer cell lines A549 and HCC827. The results are summarized below:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 | 5.12 ± 0.15 | Significant inhibition of proliferation |
| HCC827 | 7.45 ± 0.20 | Moderate inhibition of proliferation |
These findings indicate that this compound may possess selective cytotoxicity towards cancer cells while having a lesser effect on normal cells.
The mechanism by which this compound exerts its biological effects is believed to involve DNA intercalation and inhibition of topoisomerases. This interaction disrupts DNA replication and transcription processes in both bacterial and cancer cells.
Research Findings
A study published in Nature demonstrated that quinolone derivatives can effectively bind to the DNA minor groove, leading to the inhibition of DNA synthesis:
"Quinolones exhibit a strong affinity for the minor groove of DNA, which is critical for their antibacterial and anticancer activities" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
